2-(N-3'-Sialyllactityl)aminopyridine
Description
2-(N-3'-Sialyllactityl)aminopyridine is a specialized aminopyridine derivative hypothesized to combine the core structure of 2-aminopyridine (2AmPy) with a sialyllactityl moiety. Aminopyridines are heterocyclic compounds featuring a pyridine ring substituted with an amino group. Their pharmacological, chemical sensing, and material science applications stem from their tunable electronic and steric properties, which are influenced by substituent position and functionalization . For instance, 2AmPy derivatives exhibit distinct biological activity, fluorescence, and adsorption behaviors compared to 3-aminopyridine (3AmPy) and 4-aminopyridine (4AmPy) isomers .
Properties
CAS No. |
83073-74-9 |
|---|---|
Molecular Formula |
C28H45N3O18 |
Molecular Weight |
711.7 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-(pyridin-2-ylamino)hexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C28H45N3O18/c1-11(35)31-18-12(36)6-28(27(44)45,48-24(18)20(41)14(38)8-32)49-25-21(42)16(10-34)46-26(22(25)43)47-23(15(39)9-33)19(40)13(37)7-30-17-4-2-3-5-29-17/h2-5,12-16,18-26,32-34,36-43H,6-10H2,1H3,(H,29,30)(H,31,35)(H,44,45)/t12-,13-,14+,15+,16+,18+,19+,20+,21-,22+,23+,24+,25-,26-,28-/m0/s1 |
InChI Key |
NDMJFTOMBNOPNX-MHEPVMCTSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(CNC3=CC=CC=N3)O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CNC3=CC=CC=N3)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(CNC3=CC=CC=N3)O)O)CO)O)O |
Other CAS No. |
83073-74-9 |
Synonyms |
2-(N-3'-sialyllactityl)aminopyridine 3-SL-AP |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Adsorption Performance of 2AmPy vs. Commercial Activated Carbon
| Material | Adsorption Capacity (mg·g⁻¹) | Selectivity | |
|---|---|---|---|
| Fe₃O₄-CTs@MIP | 39.2 | High | |
| Fe₃O₄-MAH-β-CD@MIP | 46.5 | High | |
| Activated Carbon | ~30.0 | Low |
Table 3: Cytotoxicity of Selected Aminopyridine Derivatives
| Compound | IC₅₀ (μM) A549 Cells | IC₅₀ (μM) HCT116 Cells |
|---|---|---|
| 5o (N-6-Aminopyridin-2-yl) | 48.2 | 52.7 |
| 5p (N-6-Aminopyridin-2-yl) | 51.8 | 56.3 |
| Bulkier Analogs (e.g., 5a–5n) | 12.4–28.9 | 15.6–31.2 |
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